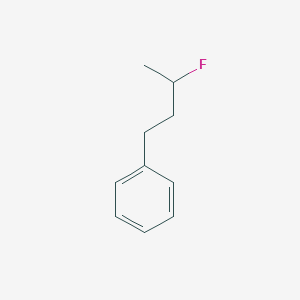
(3-Fluorobutyl)benzene
Übersicht
Beschreibung
(3-Fluorobutyl)benzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons It consists of a phenyl group attached to a butane chain, with a fluorine atom substituted at the third carbon of the butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (3-Fluorobutyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-3-bromobutane with a fluoride source such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution of the bromine atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Fluorobutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Potassium fluoride (KF) in DMSO.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Various substituted phenylbutanes.
Oxidation: Phenylbutanol or phenylbutanone.
Reduction: Phenylbutane.
Wissenschaftliche Forschungsanwendungen
(3-Fluorobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (3-Fluorobutyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-chlorobutane: Similar structure but with a chlorine atom instead of fluorine.
1-Phenyl-3-bromobutane: Similar structure but with a bromine atom instead of fluorine.
1-Phenyl-3-iodobutane: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: (3-Fluorobutyl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C10H13F |
|---|---|
Molekulargewicht |
152.21 g/mol |
IUPAC-Name |
3-fluorobutylbenzene |
InChI |
InChI=1S/C10H13F/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
KYHXJGHBAHOSSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














